molecular formula C15H23NO5Si B13927478 Ethyl 3-((tert-butyldimethylsilyl)oxy)-4-nitrobenzoate

Ethyl 3-((tert-butyldimethylsilyl)oxy)-4-nitrobenzoate

Cat. No.: B13927478
M. Wt: 325.43 g/mol
InChI Key: SZCBADBHKCDQBY-UHFFFAOYSA-N
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Description

Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate is a chemical compound that belongs to the class of silyl ethers It is characterized by the presence of a nitrobenzoate group and a silyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with ethyl alcohol in the presence of a silylating agent such as tert-butyldimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 3-hydroxy-4-nitrobenzoate.

Scientific Research Applications

Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate involves its ability to act as a protecting group for alcohols, thereby preventing unwanted reactions during synthetic processes. The silyl ether group can be selectively removed under mild conditions, allowing for the controlled release of the protected alcohol. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-nitrobenzoate is unique due to the presence of both a silyl ether and a nitro group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C15H23NO5Si

Molecular Weight

325.43 g/mol

IUPAC Name

ethyl 3-[tert-butyl(dimethyl)silyl]oxy-4-nitrobenzoate

InChI

InChI=1S/C15H23NO5Si/c1-7-20-14(17)11-8-9-12(16(18)19)13(10-11)21-22(5,6)15(2,3)4/h8-10H,7H2,1-6H3

InChI Key

SZCBADBHKCDQBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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